N-(4-chlorophenyl)-3,4-dimethylbenzamide
Description
N-(4-Chlorophenyl)-3,4-dimethylbenzamide is a benzamide derivative characterized by a 4-chlorophenyl group attached to the amide nitrogen and methyl substituents at the 3- and 4-positions of the benzoyl ring.
- Crystal Structure: The parent benzamide scaffold adopts a planar conformation, with dihedral angles between aromatic rings influenced by substituents. For example, 4-Chloro-N-(3,4-dimethylphenyl)benzamide shows a dihedral angle of 5.5° between rings, promoting intermolecular N–H⋯O hydrogen bonding .
- Synthesis: Similar compounds are synthesized via reactions involving benzamidomethylating reagents (e.g., N-(chloromethyl)benzamide) or condensation of benzoyl chlorides with substituted anilines ().
Properties
Molecular Formula |
C15H14ClNO |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C15H14ClNO/c1-10-3-4-12(9-11(10)2)15(18)17-14-7-5-13(16)6-8-14/h3-9H,1-2H3,(H,17,18) |
InChI Key |
PVHSRIIQWKLEJO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen-Substituted Benzamides
- Halogen Effects : In maleimide derivatives, halogen size (F, Cl, Br, I) at the 4-position shows minimal impact on inhibitory potency (e.g., IC50 values for MGL inhibition: 4-F = 5.18 μM, 4-Cl = 7.24 μM, 4-Br = 4.37 μM, 4-I = 4.34 μM) . While this study focuses on maleimides, it suggests that electronic effects of halogens may dominate over steric factors in some bioactivity contexts.
- Chlorine vs. Methyl/Methoxy: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (): Replacement of a methyl group with methoxy alters electronic properties and solubility. Methoxy groups increase steric hindrance and may reduce metabolic stability compared to methyl substituents.
N-Alkyl/Aryl Substitution Variants
- Umami Flavor Analogs: (R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (S9229): This N-alkylated derivative acts as a potent umami receptor agonist at 1,000-fold lower concentrations than monosodium glutamate (MSG) . Its branched alkyl chain enhances receptor binding but also increases metabolic complexity (hydroxylation, demethylation, glucuronidation) .
Structural and Conformational Differences
- Dihedral Angles :
- Methoxy vs.
Metabolic and Toxicological Profiles
- Metabolism :
- S9229 : Undergoes hydroxylation (54% of metabolites), demethylation (6–19%), and glucuronidation (<1%), with rapid plasma clearance in rats .
- N-(4-Chlorophenyl)-3,4-dimethylbenzamide : Expected to undergo similar phase I/II metabolism, but the 4-chlorophenyl group may resist oxidative degradation compared to alkyl chains.
Data Tables
Table 1: Key Properties of Selected Benzamides
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|
| This compound | C₁₅H₁₄ClNO | 259.73 | 3,4-dimethyl; 4-Cl | Planar structure, moderate ClogP |
| S9229 | C₁₆H₂₃NO₂ | 277.36 | 3,4-dimethyl; branched N-alkyl | Umami agonist, rapid metabolism |
| 3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide | C₁₄H₁₀Cl₃NO | 314.59 | 3,4-diCl; 3-Cl-4-Me | High lipophilicity |
| N-[2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl]-3,4-dimethylbenzamide | C₂₃H₁₈ClN₃O₂ | 403.87 | Quinazolinone core | Increased MW vs. fluoro analog |
Table 2: Metabolic Pathways of S9229 vs. Hypothetical Pathways for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
